![molecular formula C12H12BrNO2 B2975585 Ethyl 3-(2-bromophenyl)-3-cyanopropanoate CAS No. 1864058-19-4](/img/structure/B2975585.png)
Ethyl 3-(2-bromophenyl)-3-cyanopropanoate
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Overview
Description
Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The IUPAC name for this compound is ethyl 3- (2-bromophenyl)propanoate .
Molecular Structure Analysis
The linear formula for Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is C11H13BrO2 . The CAS Number is 135613-33-1 . The molecular weight of this compound is 257.13 .Physical And Chemical Properties Analysis
Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is a liquid at room temperature .Scientific Research Applications
Synthesis of Complex Molecules
Ethyl 3-(2-bromophenyl)-3-cyanopropanoate serves as a building block in the synthesis of complex molecules. For instance, the reaction of ethyl 3-bromo-3-phenylpropanoate with pentane-2,4-dione, facilitated by palladium(II) acetate and triphenylphosphine, resulted in the unexpected production of ethyl 4-acetyl-5-oxo-3-phenylhexanoate, demonstrating the compound's potential in creating new molecular structures through unexpected pathways (Hongwei Wang & Yimin Hu, 2011).
Cyclisation Reactions
The compound is also utilized in cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles. A study employed 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclisation reactions onto azoles to create new 6-membered rings attached to the azoles. This approach highlights the compound's role in facilitating the synthesis of novel heterocyclic structures, providing new avenues for chemical and pharmaceutical research (S. M. Allin et al., 2005).
Molecular Docking and Biological Activities
Further research into the derivatives of Ethyl 3-(2-bromophenyl)-3-cyanopropanoate has shown significant biological activities. For example, novel pyrazoline derivatives synthesized from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate exhibited effective inhibition of human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme, as confirmed by molecular docking studies. This indicates the compound's potential in the development of new therapeutic agents (Fikret Turkan et al., 2019).
Interaction Studies
Studies on Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed the importance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal packing of these compounds. This research contributes to a deeper understanding of molecular interactions and the design of molecular structures with desired properties (Zhenfeng Zhang et al., 2011).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 3-(2-bromophenyl)-3-cyanopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-12(15)7-9(8-14)10-5-3-4-6-11(10)13/h3-6,9H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDJLLWZWHPEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#N)C1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-bromophenyl)-3-cyanopropanoate |
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